molecular formula C19H19N5O3 B2400671 N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1207044-81-2

N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide

Cat. No.: B2400671
CAS No.: 1207044-81-2
M. Wt: 365.393
InChI Key: QKOMMFAOAPJCTA-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a dihydropyrimidinone moiety, and a methoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyrazole ring, followed by the introduction of the dihydropyrimidinone moiety, and finally the attachment of the methoxyacetamide group. Each step would require specific reagents and conditions, such as:

    Step 1: Formation of the pyrazole ring using hydrazine and a diketone under reflux conditions.

    Step 2: Cyclization to form the dihydropyrimidinone moiety using urea and an appropriate aldehyde.

    Step 3: Attachment of the methoxyacetamide group through an amidation reaction using methoxyacetic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the pyrazole ring or the methoxyacetamide group.

    Reduction: Reduction reactions could target the dihydropyrimidinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated dihydropyrimidinone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide exerts its effects would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole derivatives, dihydropyrimidinone analogs, and methoxyacetamide-containing molecules. Examples could be:

    Pyrazole Derivatives: 1-phenyl-3-methyl-5-pyrazolone.

    Dihydropyrimidinone Analogs: 4-phenyl-1,6-dihydropyrimidin-2(1H)-one.

    Methoxyacetamide-Containing Molecules: N-(2-methoxyacetyl)-2-aminobenzamide.

Uniqueness

The uniqueness of N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This unique structure could make it a valuable tool in research and development across various scientific disciplines.

Properties

IUPAC Name

N-[5-cyclopropyl-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-27-11-18(26)21-16-9-15(13-7-8-13)23-24(16)19-20-14(10-17(25)22-19)12-5-3-2-4-6-12/h2-6,9-10,13H,7-8,11H2,1H3,(H,21,26)(H,20,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOMMFAOAPJCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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